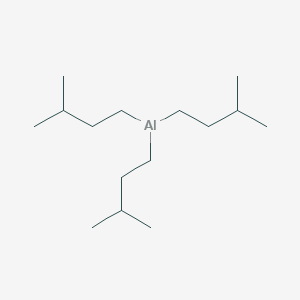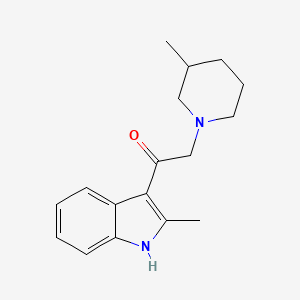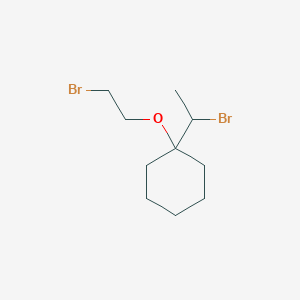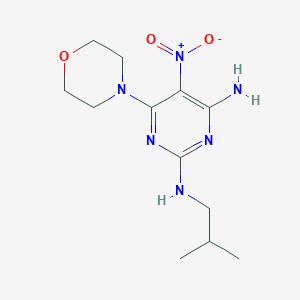
Tris(3-methylbutyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-methylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C₄H₉)₃. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl)alumane can be synthesized through the reaction of aluminum trichloride with 3-methylbutyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Al(C}_4\text{H}_9)_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of specialized equipment to handle the reactive intermediates and products is essential to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(3-methylbutyl)alumane can undergo oxidation reactions to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various organic halides or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(3-methylbutyl)alumane is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also employed in the synthesis of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organoaluminum compounds are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and coatings. Its reactivity makes it valuable in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Tris(3-methylbutyl)alumane involves its ability to donate alkyl groups to other molecules. This property is utilized in catalytic processes where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the reduction of organic compounds.
Vergleich Mit ähnlichen Verbindungen
Tris(dimethylamino)aluminum: Another organoaluminum compound used in organic synthesis and as a precursor in the production of aluminum-containing materials.
Tris(trimethylsilyl)aluminum: Known for its use in the synthesis of silicon-aluminum compounds and as a reducing agent.
Uniqueness: Tris(3-methylbutyl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4548-76-9 |
|---|---|
Molekularformel |
C15H33Al |
Molekulargewicht |
240.40 g/mol |
IUPAC-Name |
tris(3-methylbutyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*5H,1,4H2,2-3H3; |
InChI-Schlüssel |
DPTWZQCTMLQIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Al](CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)



![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)


![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)

